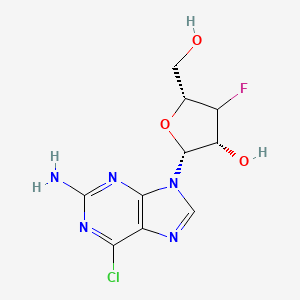
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of nucleoside analogs often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of biocatalysts, continuous flow reactors, and other advanced techniques to streamline the process.
化学反応の分析
Types of Reactions
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the purine base.
Substitution: The chlorine atom on the purine base can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the chlorine atom can yield various substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It can also be used as a probe to investigate the interactions between nucleosides and enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. It may also be used in the production of diagnostic reagents and other biochemical tools.
作用機序
The mechanism of action of (2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleoside metabolism, such as DNA polymerases or reverse transcriptases.
類似化合物との比較
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methyladenosine: A similar compound used in the treatment of hepatitis C.
2’-Deoxy-2’-fluoro-2’-C-methylguanosine: A nucleoside analog with potential anticancer properties.
Uniqueness
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol is unique due to the presence of the fluorine atom at the 4-position of the sugar moiety and the chlorine atom on the purine base. These modifications can enhance its stability and bioavailability, making it a promising candidate for therapeutic applications.
特性
分子式 |
C10H11ClFN5O3 |
|---|---|
分子量 |
303.68 g/mol |
IUPAC名 |
(2R,3R,5R)-2-(2-amino-6-chloropurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4?,6+,9-/m1/s1 |
InChIキー |
QDMZZCZDGYVCCS-MRJHDXJTSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)CO)F)O)N=C(N=C2Cl)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(N=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
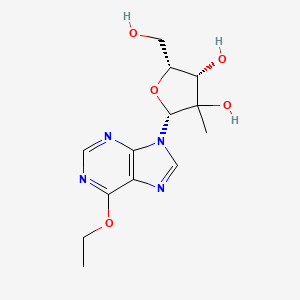
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
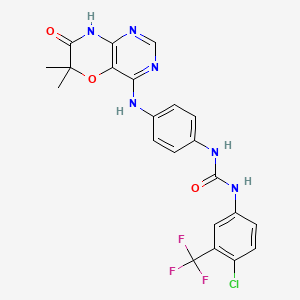
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
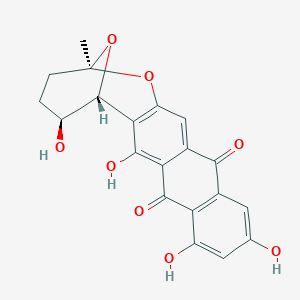

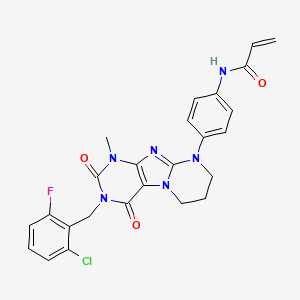
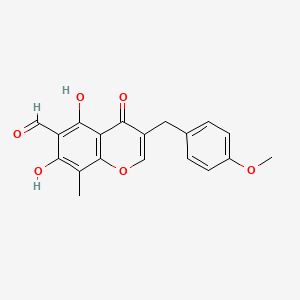

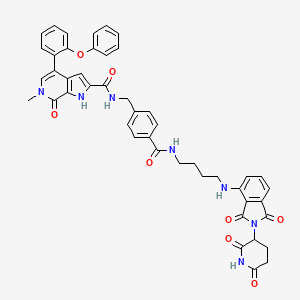
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
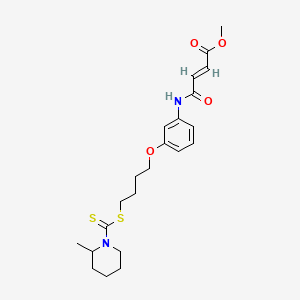
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
